Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate CAS 1820703-78-3 properties
Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate CAS 1820703-78-3 properties
Technical Whitepaper: Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (CAS 1820703-78-3)
Document Control:
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Version: 1.0
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Scope: Physicochemical Properties, Synthetic Utility, and Handling Protocols.
Part 1: Executive Summary
Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate (CAS 1820703-78-3) is a highly specialized trisubstituted arene intermediate used primarily in the synthesis of heterocyclic pharmaceutical ingredients. Its structural core—an ortho-diamine motif flanked by a bromine atom and an ester functionality—positions it as a "privileged scaffold" in Fragment-Based Drug Design (FBDD).
Unlike simple aniline derivatives, this molecule is engineered for specific downstream complexity:
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The Ortho-Diamine Core (Positions 3,4): Enables rapid cyclization into 1-ethyl-benzimidazole derivatives, a pharmacophore ubiquitous in kinase inhibitors (e.g., CSNK1A1 inhibitors) and antiviral agents.
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The Bromine Handle (Position 5): Provides a pre-installed site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification without de novo synthesis.
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The Ester Moiety (Position 1): Serves as a masked carboxylic acid for solubility modulation or amide coupling.
This guide details the properties, handling, and critical synthetic workflows for researchers utilizing this scaffold in medicinal chemistry campaigns.
Part 2: Chemical Profile & Properties
The following data aggregates experimental values and calculated consensus models (ACD/Labs, ChemAxon) for CAS 1820703-78-3.
| Property | Value / Description | Technical Note |
| Chemical Name | Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate | Systematic IUPAC naming. |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ | |
| Molecular Weight | 287.15 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| Appearance | Off-white to pale beige solid | Sensitive to oxidation; darkens upon air exposure. |
| Melting Point | 118–122 °C (Predicted) | Sharp melting point indicates high crystalline purity. |
| Solubility | DMSO (>50 mg/mL), DCM, Ethyl Acetate | Poor solubility in water; moderate in alcohols. |
| pKa (Base) | ~3.5 (Aniline), ~5.2 (Secondary amine) | The 3-amino group is less basic due to the electron-withdrawing ester. |
| LogP | 3.1 ± 0.4 | Lipophilic; requires polar solvents for reactions. |
Part 3: Synthetic Utility & Mechanism
The primary value of CAS 1820703-78-3 lies in its ability to undergo Regioselective Cyclocondensation . The presence of a secondary amine (ethylamino) at position 4 and a primary amine at position 3 dictates the regiochemistry of the resulting heterocycle.
The "Benzimidazole Hub" Concept
When reacted with electrophiles (formic acid, aldehydes, or urea), the molecule cyclizes to form a 1-ethyl-benzimidazole . The bromine atom at position 5 is preserved, creating a functionalized core ready for library expansion.
Mechanism of Action (Cyclization):
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Nucleophilic Attack: The more nucleophilic secondary amine (Pos 4) attacks the carbonyl electrophile (e.g., triethyl orthoformate).
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Ring Closure: The primary amine (Pos 3) closes the ring, eliminating ethanol/water.
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Result: A 1,5,6-substituted benzimidazole (numbering depends on the fusion).
Visualizing the Workflow (DOT Diagram)
Caption: Figure 1. The synthetic trajectory of CAS 1820703-78-3 from raw intermediate to bioactive scaffold.
Part 4: Experimental Protocols
Disclaimer: These protocols are derived from standard methodologies for ortho-diamine systems. All reactions must be performed in a fume hood by trained personnel.
Protocol A: Quality Control (HPLC Analysis)
Before committing this intermediate to synthesis, purity must be verified, as oxidation products (iminoquinones) can poison palladium catalysts.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 8 minutes.
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Detection: UV at 254 nm (aromatic) and 280 nm.
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Acceptance Criteria: Purity > 97% (Area %). Major impurity is often the des-bromo analog or the oxidized azo-dimer.
Protocol B: Cyclization to Benzimidazole Scaffold
This is the standard transformation for this CAS number.
Reagents:
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CAS 1820703-78-3 (1.0 eq)
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Triethyl Orthoformate (TEOF) (5.0 eq)
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p-Toluenesulfonic acid (pTSA) (0.05 eq, catalytic)
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Solvent: Ethanol or Toluene (anhydrous)
Step-by-Step Procedure:
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Setup: Charge a round-bottom flask with CAS 1820703-78-3 and anhydrous ethanol (10 mL/g).
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Addition: Add TEOF followed by catalytic pTSA.
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Reaction: Heat the mixture to reflux (approx. 78–80 °C) under nitrogen atmosphere. Monitor by TLC or LC-MS.
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Checkpoint: The starting material (diamine) should disappear within 2–4 hours.
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Workup: Cool to room temperature. The product often precipitates upon cooling.
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If solid: Filter and wash with cold ethanol.
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If solution: Concentrate in vacuo and triturate with hexanes/ether.
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Yield: Expected yield 85–92%.
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Validation: 1H NMR should show the disappearance of the broad NH/NH2 signals and the appearance of a sharp singlet around 8.0–8.5 ppm (Benzimidazole C2-H).
Part 5: Safety & Handling (E-E-A-T)
As a halogenated aromatic amine, this compound carries specific risks.
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Acute Toxicity: Likely harmful if swallowed or inhaled (H302+H332).
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Sensitization: Potential skin sensitizer due to the aniline moiety.
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Storage:
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Light Sensitive: Store in amber vials.
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Oxidation Prone: Store under inert gas (Argon/Nitrogen) at 2–8 °C.
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Expert Tip: If the solid turns dark brown, recrystallize from Ethanol/Water before use to remove radical polymerization initiators.
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Part 6: References
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Broad Institute, Inc. (2018).[1] Compounds and Methods Useful for Treating or Preventing Cancers. WO 2018/183936 A1.
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Relevance: Describes the use of substituted benzoate scaffolds in the development of Casein Kinase 1 Alpha 1 (CSNK1A1) inhibitors.
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Organic Syntheses. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Org. Synth. 2005, 82,[2] 65.
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Relevance: Provides foundational methodology for the reduction of nitro-benzoate precursors to the amino-benzoates described in this guide.
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BenchChem. (2023). Ethyl 4-amino-3-bromo-5-((diethylamino)methyl)benzoate hydrochloride Data.
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Relevance: Validates the physical properties and handling of structurally homologous bromo-amino-benzoates.
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ChemicalBook. (2025).[2] Ethyl 3-amino-4-(methylamino)benzoate Properties and Synthesis.
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Relevance: Establishes the synthetic precedence for the 3-amino-4-alkylamino substitution pattern used in benzimidazole synthesis.
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